

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Piperidinecarboxamide

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Compound of Interest

Compound Name: 4-Piperidinecarboxamide

Cat. No.: B028982

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group. This molecule serves as a crucial building block and versatile intermediate in the synthesis of a wide range of biologically active compounds.^[1] Its structural motif is prevalent in numerous pharmaceuticals, including anticancer agents, antivirals, antimicrobials, and compounds targeting the central nervous system.^{[1][2][3]} An in-depth understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and drug development, influencing factors from reaction kinetics to pharmacokinetic profiles of its derivatives.

Chemical Identity and Structure

- IUPAC Name: piperidine-4-carboxamide^[4]
- Synonyms: Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine^{[4][5][6]}
- CAS Number: 39546-32-2^{[4][5]}
- Molecular Formula: C₆H₁₂N₂O^[4]

- Molecular Weight: 128.17 g/mol [4][5]
- Chemical Structure:
 - SMILES: C1CNCCC1C(=O)N[4]
 - InChI: InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)[4][5]

Physicochemical Properties

The key physicochemical parameters of **4-piperidinecarboxamide** are summarized in the table below. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.

Property	Value	Source
Melting Point	145-150 °C	[5][6]
Boiling Point	311.7 °C (at 760 mmHg)	[6]
Water Solubility	Soluble	[6]
logP (Octanol-Water)	-1.4 (Computed)	[4]
pKa	16.48 ± 0.20 (Predicted)	[6]

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range.

Reported Value: The literature melting point for **4-piperidinecarboxamide** is in the range of 145-150 °C.[5][6]

Experimental Protocol: Capillary Method The melting point is most commonly determined using a capillary tube method with a melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **4-piperidinecarboxamide** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.

Boiling Point

The boiling point provides information about the volatility of a substance.

Reported Value: A boiling point of 311.7 °C at atmospheric pressure (760 mmHg) has been reported for **4-piperidinecarboxamide**.^[6]

Experimental Protocol: Micro-Boiling Point Determination For small sample quantities, a micro-boiling point or capillary method can be employed.

- **Sample Preparation:** A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Heating:** The assembly is heated gently. As the temperature rises, trapped air will bubble out of the capillary.
- **Observation:** The heat is removed once a steady stream of bubbles emerges. The liquid will begin to cool and will be drawn up into the capillary tube when the vapor pressure of the substance equals the external atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

Water Solubility

Solubility in aqueous media is a critical determinant of a compound's suitability for biological applications and formulation.

Reported Value: **4-Piperidinecarboxamide** is described as being soluble in water.^[6]

Experimental Protocol: Shake-Flask Method The shake-flask method is a standard technique for determining the solubility of a compound.

- **Equilibration:** An excess amount of solid **4-piperidinecarboxamide** is added to a known volume of water in a flask.
- **Agitation:** The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR. The resulting concentration is the solubility of the compound at that temperature.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.

Reported Value: A computed XLogP3 value of -1.4 is available for **4-piperidinecarboxamide**, suggesting it is a relatively hydrophilic compound.^[4]

Experimental Protocol: Shake-Flask Method This is the traditional and most widely accepted method for the experimental determination of logP.

- **Solvent Saturation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

- **Partitioning:** A known amount of **4-piperidinecarboxamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken vigorously to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The piperidine nitrogen is basic.

Reported Value: A predicted pKa value for **4-piperidinecarboxamide** is 16.48.^[6] This likely refers to the acidity of the amide N-H proton, while the pKa of the conjugate acid of the piperidine nitrogen would be significantly lower, indicating its basicity.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values.

- **Sample Preparation:** A precise amount of **4-piperidinecarboxamide** is dissolved in a known volume of water or a suitable co-solvent.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored with a calibrated pH electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic piperidine nitrogen has been protonated.

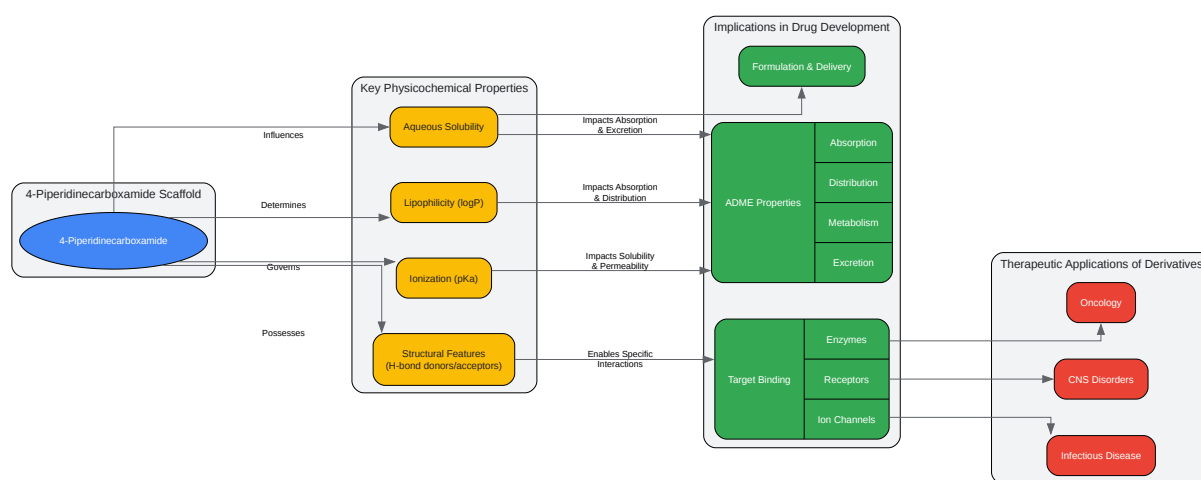
Role in Drug Discovery and Development

The physicochemical properties of **4-piperidinecarboxamide** are fundamental to its role as a molecular scaffold. Its solubility ensures it can be used in aqueous reaction conditions, while its modifiable functional groups (the secondary amine and the carboxamide) provide handles for synthetic elaboration.

Derivatives of **4-piperidinecarboxamide** have shown a wide range of biological activities, targeting various proteins and pathways:

- **Enzyme Inhibition:** The scaffold has been incorporated into inhibitors of calpain, carbonic anhydrase, and the proteasome.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- **Receptor Modulation:** It is a key component in compounds designed as CCR5 antagonists for anti-HIV therapy and as monoamine neurotransmitter re-uptake inhibitors for CNS disorders.[\[3\]](#)

The diagram below illustrates the central role of **4-piperidinecarboxamide**'s physicochemical properties in enabling its use as a versatile scaffold for developing targeted therapeutics.



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Caption: Physicochemical properties of **4-piperidinecarboxamide** and their impact on drug development.

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